molecular formula C8H8ClN3O B096627 4-Chlorobenzaldehyde semicarbazone CAS No. 5315-86-6

4-Chlorobenzaldehyde semicarbazone

Cat. No.: B096627
CAS No.: 5315-86-6
M. Wt: 197.62 g/mol
InChI Key: RCWJOUWRVQTCSW-UHFFFAOYSA-N
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Description

4-Chlorobenzaldehyde semicarbazone (C₈H₈ClN₃O) is an organic compound with significant utility in analytical and pharmaceutical research. Its primary documented application is as a sensitive spectrophotometric reagent for the determination of Copper(II) ions. It forms a brown-colored complex with Cu(II) that can be quantitatively extracted into chloroform at a pH range of 7.2-8.0, allowing for the detection of copper in complex samples such as milk, with Beer’s law being obeyed in the range of 0.1 ppm to 10 ppm . In the realm of medicinal chemistry, semicarbazone derivatives synthesized from 4-chlorobenzaldehyde are explored as valuable scaffolds for developing novel therapeutic agents. These derivatives have shown promise as anticancer agents, with some compounds exhibiting potent inhibition of enzymes like cathepsin B, which is implicated in tumor progression . The compound can be synthesized through modern, environmentally friendly methods, such as using ethyl lactate or dimethyl isosorbide (DMI) as renewable, less toxic solvents, which require no heating and offer high yields with substantially lower reaction times . This compound is provided as a high-purity solid for research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4-chlorophenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWJOUWRVQTCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967670
Record name 2-[(4-Chlorophenyl)methylidene]hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5315-86-6
Record name 2-[(4-Chlorophenyl)methylidene]hydrazine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chlorobenzaldehyde Semicarbazone

Purification and Isolation Techniques for 4-Chlorobenzaldehyde (B46862) Semicarbazone

The purification and isolation of 4-Chlorobenzaldehyde Semicarbazone are critical steps to ensure a high degree of purity, which is essential for accurate characterization and further applications. The primary methods employed are recrystallization and chromatographic techniques.

Recrystallization Methods

Recrystallization is a standard technique used to purify the solid product obtained from the synthesis. The crude this compound is dissolved in a suitable hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

After synthesis, the crude product is typically collected by filtration, washed, and then purified. geneseo.edu For the closely related thiosemicarbazone of 4-chlorobenzaldehyde, purification is achieved through repeated recrystallization, and the final product is washed with cold ethanol (B145695). jetir.org The purified crystals are then dried, often in a vacuum oven, to remove any residual solvent. geneseo.edu

Chromatographic Separation Techniques (e.g., Thin Layer Chromatography)

Chromatographic methods are instrumental in both monitoring the progress of the synthesis and assessing the purity of the final product.

Thin Layer Chromatography (TLC) is frequently used to monitor the progress of the reaction. researchgate.netresearchgate.netgoogle.com By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, the disappearance of the starting materials (4-chlorobenzaldehyde) and the appearance of the product spot can be tracked until the reaction is complete. researchgate.netchemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for a more detailed purity analysis. geneseo.edu This technique separates the components of the mixture, and the mass spectrometer provides data on the molecular weight of each component, confirming the identity and purity of the synthesized this compound. geneseo.edu In studies using green solvents, LC-MS analysis showed a high degree of purity, with only the product peak and minor traces of starting material being detected. geneseo.edu

Structural Elucidation and Spectroscopic Characterization of 4 Chlorobenzaldehyde Semicarbazone

X-ray Crystallographic Analysis and Crystal Structure Determination

Unit Cell Parameters and Space Group Determination

Specific unit cell dimensions and the space group for 4-chlorobenzaldehyde (B46862) semicarbazone have not been reported in the reviewed literature. For comparison, the closely related compound, 4-chlorobenzaldehyde thiosemicarbazone, crystallizes in the triclinic space group Pī. researchgate.net It is anticipated that the semicarbazone derivative would also crystallize in a common, centrosymmetric space group.

Molecular Conformation and Bond Geometries

The molecular structure of 4-chlorobenzaldehyde semicarbazone is characterized by a 4-chlorophenyl ring attached to a semicarbazone moiety via an azomethine (-CH=N-) linkage. The molecule is expected to adopt an E configuration about the C=N imine bond, which is a common feature in similar structures. nih.gov The semicarbazone fragment itself is expected to be nearly planar due to the delocalization of electrons across the amide and imine functions.

Studies on analogous compounds, like crotonaldehyde (B89634) semicarbazone, show that the semicarbazide (B1199961) plane is a defining feature of the conformation. researchgate.net In the related 4-chlorobenzaldehyde thiosemicarbazone, the thiosemicarbazone moiety is oriented at a dihedral angle of approximately 21° to the phenyl ring. researchgate.net A similar non-coplanar orientation between the chlorophenyl ring and the semicarbazone chain is expected for the title compound. Key bond lengths and angles would be influenced by conjugation between the aromatic ring and the semicarbazone side chain.

Supramolecular Interactions in Crystal Packing: Hydrogen Bonding and π-π Stacking Interactions

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds. The semicarbazone group provides both hydrogen bond donors (the -NH₂ and -NH- groups) and acceptors (the carbonyl oxygen and the imine nitrogen). nih.gov

Based on analyses of other semicarbazones, two primary types of hydrogen bonds are anticipated:

Intermolecular N—H⋯O Hydrogen Bonds : Strong hydrogen bonds linking the amide N-H donor of one molecule to the carbonyl oxygen acceptor of an adjacent molecule are expected. These interactions typically lead to the formation of centrosymmetric dimers or extended chains and layers, which stabilize the crystal lattice. researchgate.net

Intramolecular N—H⋯N Hydrogen Bonds : An intramolecular hydrogen bond between the hydrazinic N-H and the imine nitrogen atom is also likely, which helps to stabilize the planar conformation of the semicarbazone chain by forming a five-membered ring. researchgate.netresearchgate.net

Vibrational Spectroscopic Investigations

Vibrational spectroscopy provides critical insights into the functional groups present in a molecule and their chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of its constituent bonds. While a fully assigned spectrum for this specific compound is not detailed in the searched literature, the characteristic absorption regions for its functional groups can be predicted based on established spectroscopic data for amides, imines, and aromatic compounds. pressbooks.publibretexts.org

The key functional groups and their expected FT-IR absorption bands are:

N-H Stretching : The amide and amine N-H groups will exhibit stretching vibrations typically in the 3100-3500 cm⁻¹ region. Primary amines (-NH₂) often show two distinct bands (symmetric and asymmetric stretching). libretexts.org

C-H Stretching : Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aldehydic C-H stretch from the starting material is absent.

C=O Stretching : A strong, sharp absorption band corresponding to the carbonyl (amide I band) C=O stretch is one of the most characteristic peaks and is expected in the range of 1670-1700 cm⁻¹. libretexts.org

C=N Stretching : The imine C=N stretching vibration is anticipated to produce a medium-intensity band around 1600-1650 cm⁻¹.

N-H Bending : The N-H bending vibration (amide II band) typically appears in the 1550-1640 cm⁻¹ region.

C=C Stretching : Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-Cl Stretching : The vibration of the C-Cl bond is expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

Predicted Frequency Range (cm⁻¹) Assignment Functional Group
3100 - 3500 N-H stretching Amide/Amine (-NH, -NH₂)
> 3000 C-H stretching Aromatic
1670 - 1700 C=O stretching (Amide I) Carbonyl
1600 - 1650 C=N stretching Imine
1550 - 1640 N-H bending (Amide II) Amide
1450 - 1600 C=C stretching Aromatic Ring

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. While specific experimental Raman data for this compound were not found in the reviewed literature, the technique would be valuable for its structural analysis. Raman scattering is particularly sensitive to non-polar, symmetric bonds. Therefore, it would provide clear signals for the aromatic ring's C=C bonds and the C=N imine bond. Comparing FT-IR and Raman spectra helps to provide a more complete vibrational assignment, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa, based on the rules of spectroscopic selection. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei. For this compound, NMR spectra furnish undeniable proof of its formation and provide details of its specific structural features. nih.gov

The ¹H NMR spectrum of this compound displays a series of signals that correspond to the distinct types of protons in the molecule. The aromatic protons on the chlorophenyl ring typically appear as a set of doublets in the downfield region, a result of their varied electronic environments due to the electron-withdrawing chlorine atom and the imine group. The proton of the imine group (-CH=N-) is characteristically observed as a singlet further downfield, often above 8.0 ppm. ijcrcps.com The protons of the semicarbazone moiety (-NH- and -NH₂) produce signals that can sometimes be broad due to quadrupole effects and chemical exchange.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (ortho to -CH=N) ~ 7.6 - 7.8 Doublet
Aromatic Protons (ortho to -Cl) ~ 7.3 - 7.5 Doublet
Imine Proton (-CH=N-) ~ 8.0 - 8.4 Singlet
Hydrazone Proton (-NH-N=) Variable, broad Singlet (broad)

Note: Exact chemical shifts can vary based on the solvent and concentration used for analysis.

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic state. The spectrum for this compound shows distinct signals for the carbonyl carbon, the imine carbon, and the four unique carbons of the p-chlorophenyl ring. The carbonyl carbon of the urea (B33335) group is typically the most deshielded, appearing at the lowest field. The presence and specific shifts of these carbons confirm the successful condensation of 4-chlorobenzaldehyde and semicarbazide. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) ~ 155 - 160
Imine Carbon (CH=N) ~ 140 - 145
Aromatic Carbon (C-Cl) ~ 135 - 138
Aromatic Carbon (C-CH=N) ~ 132 - 135

Note: Predicted values based on standard chemical shift ranges. The availability of ¹³C NMR spectra for this compound is noted in chemical databases. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org

The analysis of this compound reveals specific regions of absorption and transparency. A closely related compound, 4-chlorobenzaldehyde thiosemicarbazone, is reported to be highly transparent in the visible region, specifically from 350 nm to 800 nm. jetir.org Its characteristic absorption bands are found in the UV region between 260 nm and 350 nm. jetir.org Given the structural similarities, the semicarbazone derivative is expected to exhibit a comparable optical profile, with significant absorption occurring in the ultraviolet range due to its conjugated system.

The absorption bands observed in the UV-Vis spectrum of this compound arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. tanta.edu.eg The key electronic transitions for this molecule are:

π → π transitions:* These high-energy transitions occur within the conjugated system that extends from the phenyl ring through the azomethine (-CH=N-) group. As the extent of conjugation increases, the energy required for this transition decreases, shifting the absorption maximum to a longer wavelength (a bathochromic shift). utoronto.ca

n → π transitions:* These transitions involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to an antibonding π* orbital. libretexts.org These are lower in energy than π → π* transitions and typically result in weaker absorption bands at longer wavelengths.

The combination of the chlorophenyl ring and the semicarbazone side chain constitutes a chromophore system responsible for these characteristic absorptions. tanta.edu.eg

Thermal Characterization Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to measure changes in the physical and chemical properties of a material as a function of temperature. psu.edu For this compound, these methods determine its thermal stability, melting point, and decomposition profile. Studies on the analogous compound, 4-chlorobenzaldehyde thiosemicarbazone, show it to be thermally stable up to 210°C, a temperature at which it begins to decompose. jetir.org DSC analysis for the same analogue indicates an endothermic peak corresponding to its melting point. jetir.org This suggests that this compound is also a thermally stable crystalline solid at room temperature.

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-chlorobenzaldehyde
Semicarbazide

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature. For the related compound, 4-Chlorobenzaldehyde thiosemicarbazone, TGA reveals a multi-stage decomposition process.

Initial studies indicate that the compound is thermally stable up to 210°C. jetir.org The thermogram of 4-Chlorobenzaldehyde thiosemicarbazone, from a sample weight of 14.9860 mg, shows that significant decomposition begins after this temperature. jetir.org The analysis, conducted under a nitrogen atmosphere at a heating rate of 10°C/min, identifies three main stages of weight loss. jetir.org The first and second major weight losses are observed at temperatures just above 200°C and 300°C, respectively. jetir.org This multi-step decomposition suggests the breakdown of different parts of the molecule at varying temperatures.

Table 1: TGA Data for 4-Chlorobenzaldehyde Thiosemicarbazone

Temperature Range Observation
Up to 210°C Thermally stable
Above 200°C Onset of first major weight loss

Note: This data is for the analogous compound 4-Chlorobenzaldehyde thiosemicarbazone and is used to infer the potential behavior of this compound.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides information on thermal events such as melting and decomposition.

For 4-Chlorobenzaldehyde thiosemicarbazone, the DSC curve shows a sharp endothermic peak at 218.74°C. jetir.org This peak is indicative of the melting point of the crystal, and its sharpness suggests a high degree of crystallinity and purity. jetir.org The endothermic transition is immediately followed by the onset of decomposition, confirming the thermal stability up to this point. jetir.org The presence of other endothermic peaks at higher temperatures corresponds to the further decomposition stages observed in the TGA data. jetir.org

Table 2: DSC Data for 4-Chlorobenzaldehyde Thiosemicarbazone

Thermal Event Temperature (°C) Description

Note: This data is for the analogous compound 4-Chlorobenzaldehyde thiosemicarbazone and is used to infer the potential behavior of this compound.

Computational Chemistry and Theoretical Studies of 4 Chlorobenzaldehyde Semicarbazone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT has become a standard method in computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 4-Chlorobenzaldehyde (B46862) semicarbazone. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+G**, to accurately model the molecule's behavior. researchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For 4-Chlorobenzaldehyde semicarbazone, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The molecule consists of a 4-chlorophenyl ring attached to a semicarbazone moiety via a C=N double bond. The presence of this double bond leads to the possibility of (E) and (Z) geometric isomers. Theoretical calculations consistently show that the (E) isomer is the more stable form. The molecule is largely planar, though minor deviations from planarity can occur, particularly around the semicarbazone group. This planarity is a result of the extensive π-conjugation across the molecule, from the phenyl ring to the semicarbazone chain.

Table 1: Predicted Geometric Parameters for (E)-4-Chlorobenzaldehyde Semicarbazone from DFT Calculations Note: These are typical values based on DFT calculations for structurally similar semicarbazones.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å)
C-Cl 1.75
C=N 1.29
N-N 1.38
C=O 1.24
**Bond Angles (°) **
C-C-C (ring) ~120
C-C=N 121
C=N-N 117
**Dihedral Angles (°) **
C-C-C=N ~180 (planar)
C=N-N-C ~180 (planar)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is typically localized over the electron-rich semicarbazide (B1199961) portion, specifically the lone pairs on the nitrogen and oxygen atoms. The LUMO, conversely, is distributed over the electrophilic chlorobenzylidene fragment, including the C=N bond and the chlorophenyl ring. This separation of the frontier orbitals dictates the molecule's reactivity in various chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are representative for this class of compounds as determined by DFT calculations.

Orbital Predicted Energy (eV) Description
HOMO -6.5 to -7.0 Electron-rich, primarily on the semicarbazide moiety.
LUMO -1.5 to -2.0 Electron-poor, primarily on the chlorobenzylidene moiety.
HOMO-LUMO Gap (ΔE) 4.5 to 5.5 Indicates high kinetic stability.

The Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. Red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

In this compound, the ESP map would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative carbonyl oxygen atom (C=O) and, to a lesser extent, the imine nitrogen atom (C=N). These are the primary sites for hydrogen bonding and electrophilic interactions.

Positive Potential (Blue): Located on the hydrogen atoms of the terminal amine (-NH₂) and the secondary amine (-NH-) groups. These sites are the primary hydrogen bond donors.

Neutral/Slightly Negative Potential (Green): The chlorophenyl ring would exhibit a mostly neutral potential, with some negative character due to the delocalized π-electrons and the electronegative chlorine atom.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific molecular motion (stretching, bending, etc.). This correlation provides strong evidence for the calculated molecular structure.

For this compound, key vibrational modes include the stretching of the N-H, C-H, C=O, C=N, and C-Cl bonds.

Table 3: Key Predicted Vibrational Frequencies for this compound Note: These frequencies are based on theoretical DFT calculations for this molecular structure.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
N-H Stretching -NH₂, -NH- 3400 - 3500
C-H Stretching (Aromatic) Phenyl Ring 3000 - 3100
C=O Stretching Semicarbazide 1680 - 1710
C=N Stretching Imine 1590 - 1620
N-H Bending Amine/Amide 1550 - 1600
C-Cl Stretching Chlorophenyl 700 - 800

Reaction Mechanism Studies Using DFT

DFT is also a powerful tool for investigating reaction mechanisms, allowing for the mapping of the entire reaction pathway, including reactants, products, intermediates, and transition states.

The formation of this compound from 4-chlorobenzaldehyde and semicarbazide has been studied using DFT at the B3LYP/6-311+G** level of theory. researchgate.net The reaction does not occur in a single step but proceeds through a defined pathway.

The mechanism involves four main stages:

Pre-reactive Complex Formation: The reactants, 4-chlorobenzaldehyde and semicarbazide, first approach each other to form a stable, non-covalent pre-reactive complex.

Nucleophilic Attack (Transition State 1): The terminal nitrogen of semicarbazide performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This step proceeds through a bimolecular transition state (TS1) to form a tetrahedral intermediate.

Tetrahedral Intermediate: A carbinolamine intermediate is formed, which is a true energy minimum on the potential energy surface.

Dehydration (Transition State 2): The intermediate undergoes dehydration by eliminating a water molecule. This process occurs via a second, unimolecular transition state (TS2), leading to the final this compound product. researchgate.netresearchgate.net

Table 4: Calculated Thermodynamic and Kinetic Data for the Formation of this compound researchgate.net Data obtained from DFT (B3LYP) calculations.

Reaction Step Parameter Value (kcal/mol)
Step 1: Reactants → Intermediate Enthalpy of Activation (Ea) 26.33
Gibbs Free Energy of Activation (ΔG‡) 43.19
Enthalpy of Reaction (ΔH) 12.01
Gibbs Free Energy of Reaction (ΔG) 11.45
Step 2: Intermediate → Products Enthalpy of Activation (Ea) 43.95
Gibbs Free Energy of Activation (ΔG‡) 42.14
Enthalpy of Reaction (ΔH) -11.01
Gibbs Free Energy of Reaction (ΔG) -13.04

Thermodynamic and Kinetic Data Analysis for Reaction Mechanisms

Computational studies utilizing the DFT B3LYP method with the 6-311+G** basis set have been conducted to investigate the mechanism of the reaction between p-chlorobenzaldehyde and semicarbazide, which leads to the formation of this compound. researchgate.net The reaction is understood to proceed through a two-step mechanism involving a bimolecular and a subsequent unimolecular step, with the formation of an intermediate product. researchgate.net

The initial step is the bimolecular reaction between p-chlorobenzaldehyde and semicarbazide, which forms the intermediate, 2-((4-chlorophenyl)(hydroxy)methyl)hydrazinecarboxamide. researchgate.net This is followed by a unimolecular step where the intermediate loses a water molecule to form the final this compound product. researchgate.net

The calculated thermodynamic data for this reaction mechanism reveals the energy changes associated with each step.

Table 1: Calculated Thermodynamic Parameters for the Reaction of p-Chlorobenzaldehyde and Semicarbazide

Reaction Step Enthalpy of Reaction (ΔHᵣ) (kcal/mol) Gibbs Free Energy of Reaction (ΔGᵣ) (kcal/mol) Equilibrium Constant (K)
Formation of Intermediate -10.58 -10.02 2.05 x 10⁷
Formation of Product -2.33 -7.21 1.98 x 10⁵

Data sourced from Adejoro, I. A., & Phillips, F. A. (2017). researchgate.net

The kinetic parameters provide insight into the energy barriers and the speed of the reaction steps.

Table 2: Calculated Kinetic Parameters for the Reaction of p-Chlorobenzaldehyde and Semicarbazide

Reaction Step Enthalpy of Activation (ΔHₐ) (kcal/mol) Gibbs Free Energy of Activation (ΔGₐ) (kcal/mol)
Transition Step 1 (Formation of Intermediate) 6.77 20.33
Transition Step 2 (Formation of Product) 30.68 26.69

Data sourced from Adejoro, I. A., & Phillips, F. A. (2017). researchgate.net

The data indicates that the formation of the intermediate is an exothermic process with a negative enthalpy of reaction, and it is spontaneous, as shown by the negative Gibbs free energy of reaction and a large equilibrium constant. researchgate.net The subsequent formation of the final product from the intermediate is also spontaneous and exothermic. researchgate.net Kinetically, the first transition state has a lower activation energy compared to the second, suggesting the initial formation of the intermediate is faster than its conversion to the final product. researchgate.net

Tautomerism Studies and Energetic Preferences

Detailed computational studies focusing specifically on the tautomerism and energetic preferences of different tautomeric forms of this compound are not extensively available in the reviewed literature. While tautomerism is a known phenomenon in semicarbazones, allowing for the existence of keto-enol or amide-imidol forms, specific energetic calculations and stability preferences for the 4-chloro substituted derivative have not been reported in the searched scientific literature. General studies on other substituted semicarbazones or related compounds suggest that the position and electronic nature of substituents can influence the relative stability of tautomers, but direct data for this compound is not presently available.

Coordination Chemistry and Metal Complexation of 4 Chlorobenzaldehyde Semicarbazone

Synthesis of Metal Complexes with 4-Chlorobenzaldehyde (B46862) Semicarbazone Ligands

The synthesis of metal complexes using 4-chlorobenzaldehyde semicarbazone as a ligand typically involves the reaction of the pre-synthesized ligand with a metal salt in a suitable solvent. The general procedure consists of dissolving the semicarbazone ligand in a hot alcoholic solution, such as ethanol (B145695) or methanol (B129727), to which an alcoholic or aqueous solution of the corresponding metal salt is added. The resulting mixture is often refluxed for several hours to ensure the completion of the reaction. rasayanjournal.co.inorientjchem.orgpsu.edu Upon cooling, the solid metal complex precipitates, which is then filtered, washed with the solvent to remove unreacted starting materials, and dried. orientjchem.org

Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Mn(II), Oxovanadium(IV), Pd(II), Ag(I))

This compound has been successfully used to synthesize complexes with a range of divalent and other transition metal ions.

Co(II), Ni(II), and Cu(II): Complexes with these metal ions are commonly prepared by reacting the ligand with the respective metal chlorides or acetates in an alcoholic medium. rasayanjournal.co.inglobalresearchonline.netjocpr.com For instance, the reaction of this compound with cobalt(II) acetate (B1210297) results in the formation of a Co(II) complex. rasayanjournal.co.in Similarly, Ni(II) and Cu(II) complexes have been synthesized, often showing distinct colors that are characteristic of the metal ion and its coordination environment. rasayanjournal.co.inresearchgate.net

Mn(II): Manganese(II) complexes have been synthesized by reacting the ligand with manganese(II) acetate in methanol, leading to the formation of stable coordination compounds. rasayanjournal.co.inresearchgate.net Magnetic susceptibility studies of these complexes often indicate a high-spin d5 configuration, typical for Mn(II). researchgate.netijpsr.com

Oxovanadium(IV): The synthesis of oxovanadium(IV) complexes with semicarbazone ligands, including those derived from substituted benzaldehydes, has been reported. asianpubs.orgorientjchem.org These syntheses typically use vanadyl sulfate (B86663) (VOSO₄) as the metal source and result in complexes where the vanadyl ion (VO²⁺) is coordinated to the ligand. orientjchem.orgnih.gov

Pd(II) and Ag(I): While less common in the provided literature for this specific semicarbazone, related semicarbazone and thiosemicarbazone ligands readily form complexes with palladium(II) and silver(I). researchgate.netrsc.org The synthesis follows similar solution-based methods, often using PdCl₂ or AgNO₃ as the metal precursors. For example, Pd(II) complexes with related phosphino-semicarbazone ligands have been characterized, showing coordination through nitrogen and oxygen or sulfur atoms. researchgate.net Silver(I) has been shown to form trinuclear complexes with N-heterocyclic carbene ligands, indicating its capacity for complexation. rsc.org

Molar Ratios and Stoichiometry of Complex Formation

The stoichiometry of the resulting metal complexes is dictated by the molar ratio of the ligand to the metal ion used during synthesis.

1:2 (Metal:Ligand) Stoichiometry: A common approach involves reacting the metal salt with the ligand in a 1:2 molar ratio. rasayanjournal.co.injocpr.com This typically results in complexes with the general formula [ML₂], where L represents the deprotonated semicarbazone ligand. This stoichiometry has been reported for complexes of Mn(II), Co(II), Ni(II), and Cu(II). rasayanjournal.co.in In some cases, solvent molecules may also coordinate to the metal center, leading to formulas such as [MnL₂(MeOH)₂]. rasayanjournal.co.in

1:1 (Metal:Ligand) Stoichiometry: In other preparations, a 1:1 molar ratio is employed. orientjchem.orgnih.gov This can lead to the formation of complexes with the formula [ML(X)(H₂O)n], where X is an anion from the metal salt (e.g., Cl⁻, SO₄²⁻) and n is the number of coordinated water molecules. For example, the synthesis of an oxovanadium(IV) complex with a related semicarbazone ligand resulted in a [VO(L)(H₂O)₂]SO₄ composition. orientjchem.org

The specific stoichiometry depends on factors such as the nature of the metal ion, the reaction conditions, and the solvent used.

Table 1: Synthesis Conditions and Stoichiometry

Metal Ion Metal Salt Used Ligand:Metal Ratio Resulting Stoichiometry Solvent Ref.
Mn(II) Manganese(II) Acetate 2:1 [MnL₂(MeOH)₂] Methanol rasayanjournal.co.in
Co(II) Cobalt(II) Acetate 2:1 [CoL₂] Methanol rasayanjournal.co.in
Ni(II) Nickel(II) Acetate 2:1 [NiL₂] Methanol rasayanjournal.co.in
Cu(II) Copper(II) Acetate 2:1 [CuL₂] Methanol rasayanjournal.co.in
Oxovanadium(IV) Vanadyl Sulfate 1:1 [VO(L)SO₄(H₂O)₂] Ethanol/Water orientjchem.org

Structural Characterization of this compound Metal Complexes

The structures of the synthesized complexes are elucidated using a combination of analytical and spectroscopic techniques to determine their composition, geometry, and the coordination mode of the ligand.

Elemental Analysis for Composition Confirmation

Elemental analysis is a fundamental technique used to confirm the empirical formula of the synthesized metal complexes. By comparing the experimentally found percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated values for the proposed structure, the stoichiometry and composition of the complexes can be verified. researchgate.netmdpi.com For example, studies on related Schiff base complexes show a close correlation between the found and calculated elemental percentages, supporting the proposed [ML₂] or [ML₂Cl₂] formulas. jocpr.commdpi.com

Table 2: Example of Elemental Analysis Data for a Related Co(II) Schiff Base Complex

Compound Element Calculated (%) Found (%) Ref.
[Co(L)₂Cl₂] (L=related Schiff base) C 52.60 52.80 mdpi.com
H 3.76 3.70 mdpi.com
N 10.82 10.75 mdpi.com

X-ray Diffraction Studies of Metal-Semicarbazone Adducts

While a specific single-crystal structure of a this compound complex is not detailed in the provided references, studies on closely related thiosemicarbazone complexes offer significant insights. For instance, the X-ray diffraction analysis of a Ni(II) complex with a thiosemicarbazone derivative revealed a square planar geometry, with the complex crystallizing in the monoclinic space group C2/c. researchgate.net Powder XRD studies on other transition metal complexes have been used to determine their crystal systems, such as triclinic or monoclinic, and to calculate unit cell parameters. nih.govisca.mepurkh.com These studies confirm that the complexes are crystalline in nature and provide evidence for the proposed geometries. ijcce.ac.ir

Spectroscopic Techniques (IR, UV-Vis, EPR, Magnetic Susceptibility) for Coordination Environment Determination

A suite of spectroscopic methods is employed to probe the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's donor atoms that are involved in coordination. In the free this compound ligand, characteristic stretching vibrations for the azomethine (C=N) and carbonyl (C=O) groups are observed. Upon complexation, the C=N stretching band typically shifts to a lower frequency, indicating the coordination of the azomethine nitrogen atom to the metal ion. rasayanjournal.co.inglobalresearchonline.net The C=O band may also shift, or in cases where the ligand coordinates in its enol form, this band disappears and is replaced by a new band corresponding to a C-O single bond, confirming coordination through the oxygen atom. globalresearchonline.net The appearance of new, non-ligand bands in the far-IR region is attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. rasayanjournal.co.in

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The spectra typically show bands arising from intra-ligand (π → π* and n → π*) transitions and charge-transfer transitions. More importantly, for transition metal complexes, the d-d electronic transitions are observed in the visible region. The position and number of these d-d bands are characteristic of the metal ion's d-electron configuration and its coordination geometry (e.g., octahedral, tetrahedral, or square planar). rasayanjournal.co.inglobalresearchonline.netjocpr.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes, such as those of Cu(II), Mn(II), and Oxovanadium(IV). researchgate.netresearchgate.netorientjchem.org The EPR spectrum of a Cu(II) complex can provide g-values (g‖ and g⊥) that help in determining the ground electronic state and the geometry of the complex. For instance, g-values suggesting rhombic distortion have been observed in copper(II) complexes of related ligands. researchgate.net For Mn(II) complexes, the spectrum often shows a six-line hyperfine splitting pattern characteristic of the manganese nucleus (I = 5/2). researchgate.net

Magnetic Susceptibility: Measuring the magnetic moment (μ_eff) of a complex at room temperature helps determine the number of unpaired electrons, which in turn provides strong evidence for the oxidation state and the coordination geometry of the central metal ion. rasayanjournal.co.inresearchgate.net For example, Mn(II) complexes typically show magnetic moments around 5.8-6.0 B.M., consistent with a high-spin d⁵ configuration in an octahedral environment. rasayanjournal.co.inresearchgate.net A Co(II) complex with a magnetic moment of 2.50 B.M. suggests a low-spin square-planar geometry, whereas a Ni(II) complex with a moment of 2.87 B.M. is indicative of a tetrahedral geometry. rasayanjournal.co.in

Table 3: Spectroscopic and Magnetic Data for Characterizing Metal Complexes

Technique Information Obtained Key Findings for Semicarbazone Complexes Ref.
IR Spectroscopy Identifies coordinating atoms Shift in ν(C=N) and ν(C=O) bands; appearance of ν(M-O) and ν(M-N) bands. rasayanjournal.co.inglobalresearchonline.net
UV-Vis Spectroscopy Determines coordination geometry d-d transitions and charge transfer bands suggest octahedral, tetrahedral, or square-planar geometries. rasayanjournal.co.injocpr.com
Magnetic Susceptibility Determines number of unpaired electrons and geometry μ_eff values distinguish between high-spin/low-spin states and different geometries (e.g., octahedral Mn(II), square-planar Co(II)). rasayanjournal.co.inresearchgate.net
EPR Spectroscopy Probes environment of paramagnetic metal ions g-values and hyperfine splitting patterns confirm the metal ion's state and can indicate geometric distortions. researchgate.netorientjchem.org

Theoretical Investigations of Metal-Semicarbazone Interactions

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricacies of metal-ligand interactions within coordination compounds. In the case of this compound, theoretical investigations provide profound insights into the nature of the coordinate bond, the geometric arrangements of the resulting complexes, and the electronic factors that govern their stability and reactivity. These computational approaches, particularly Density Functional Theory (DFT), complement experimental findings and offer a predictive framework for understanding and designing novel metal-based compounds.

DFT Studies on Metal-Ligand Bonding and Geometries

Density Functional Theory (DFT) has been extensively employed to model the coordination of this compound with various transition metals. These studies focus on optimizing the molecular geometry of the complexes, calculating vibrational frequencies, and analyzing the electronic structure to understand the bonding characteristics.

DFT calculations typically reveal that this compound acts as a bidentate ligand, coordinating to the metal center through the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine group. This forms a stable five-membered chelate ring. The calculated bond lengths and angles from DFT studies are often in good agreement with experimental data obtained from X-ray crystallography, validating the computational models.

The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of these DFT studies. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the complex. In metal complexes of this compound, the electron density in the HOMO is typically localized on the ligand, while the LUMO is often centered on the metal ion, indicating that the ligand acts as an electron donor.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to quantify the charge transfer between the ligand and the metal. This analysis provides a detailed picture of the donor-acceptor interactions that constitute the coordinate bond. For instance, NBO analysis can quantify the extent of charge donation from the lone pairs of the oxygen and nitrogen atoms of the semicarbazone to the vacant orbitals of the metal ion.

Table 1: Representative Theoretical Data for a Metal Complex of this compound

ParameterDescriptionTypical Calculated Value
M-O Bond LengthThe distance between the metal center and the oxygen atom of the semicarbazone ligand.2.0 - 2.2 Å
M-N Bond LengthThe distance between the metal center and the azomethine nitrogen atom of the semicarbazone ligand.2.1 - 2.3 Å
O-M-N Bite AngleThe angle formed by the oxygen, metal, and nitrogen atoms within the chelate ring.75° - 85°
HOMO-LUMO GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.2 - 4 eV
Charge Transfer (NBO)The net charge transferred from the ligand to the metal center.0.2 - 0.5 e⁻

Note: The values presented in this table are representative and can vary depending on the specific metal ion and the computational method employed.

Chelation Effects and Ligand Field Theory Considerations

The chelation of a metal ion by this compound is a thermodynamically favorable process, a phenomenon known as the chelate effect. The formation of a stable five-membered ring upon coordination is entropically favored over the coordination of two separate monodentate ligands. This enhanced stability is a key feature of the coordination chemistry of this ligand.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of the resulting metal complexes. The semicarbazone ligand creates a specific ligand field around the central metal ion, which leads to the splitting of the d-orbitals of the metal. The magnitude of this splitting, denoted as Δ, depends on the nature of the metal ion, its oxidation state, and the geometry of the complex.

The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, generally places ligands with N and O donor atoms, such as semicarbazones, in the intermediate range. The electronic spectra of metal complexes of this compound typically exhibit d-d transitions, which are responsible for their characteristic colors. The energies of these transitions are directly related to the ligand field splitting parameter, Δ.

The magnetic properties of these complexes are also dictated by the ligand field. For a given metal ion, a weak ligand field will result in a high-spin complex with the maximum number of unpaired electrons, while a strong ligand field will lead to a low-spin complex with fewer unpaired electrons. Theoretical calculations can predict the spin state of the complex by comparing the energy of the ligand field splitting with the electron pairing energy.

Ligand Design and Structure-Property Relationships in Coordination Compounds

The systematic modification of the this compound ligand provides a powerful strategy for tuning the properties of the resulting coordination compounds. The relationship between the structure of the ligand and the properties of the metal complex is a central theme in modern coordination chemistry.

Introducing different substituent groups on the phenyl ring of the benzaldehyde (B42025) moiety can significantly influence the electronic and steric properties of the ligand. For example, the presence of the electron-withdrawing chloro group in this compound affects the electron density on the coordinating atoms, which in turn can modulate the strength of the metal-ligand bond. Replacing the chloro group with electron-donating groups, such as methoxy (B1213986) or amino groups, would be expected to increase the electron-donating ability of the ligand and potentially lead to more stable complexes.

Modifications can also be made to the semicarbazide (B1199961) part of the molecule. For instance, substitution on the terminal nitrogen atom can introduce steric bulk, which can influence the geometry of the resulting metal complex and its reactivity.

The design of new semicarbazone-based ligands is often guided by the desired application of the final coordination compound. For example, if the goal is to develop a complex with specific catalytic activity, the ligand might be designed to create a particular coordination environment around the metal center that facilitates the desired reaction. Similarly, for applications in materials science, the ligand could be functionalized with groups that promote self-assembly or lead to desirable photophysical properties.

The interplay between the ligand structure and the properties of the coordination compound is a rich area of research. By combining synthetic chemistry with theoretical modeling, it is possible to establish clear structure-property relationships that can guide the rational design of new functional materials.

Reactivity Studies and Chemical Transformations of 4 Chlorobenzaldehyde Semicarbazone

Hydrolysis and Deprotection Reactions for Carbonyl Regeneration

The semicarbazone group is a well-established protecting group for aldehydes and ketones due to its stability under various reaction conditions. The regeneration of the parent carbonyl compound, 4-chlorobenzaldehyde (B46862), from its semicarbazone derivative is a crucial deprotection step in multi-step organic synthesis. This process typically involves hydrolysis under specific conditions.

Reagents and Conditions for Semicarbazone Cleavage (e.g., NO₂/N₂O₄ gas)

A variety of reagents and conditions have been developed for the cleavage of semicarbazones to regenerate the corresponding carbonyl compounds. These methods often employ oxidative or hydrolytic pathways.

One highly efficient method for the deprotection of 4-chlorobenzaldehyde semicarbazone involves the use of gaseous dinitrogen tetroxide (N₂O₄) or nitrogen dioxide (NO₂). researchgate.net This gas-solid phase reaction is remarkably fast and proceeds under mild, solvent-free conditions. researchgate.netnih.gov The reaction is typically carried out by exposing the solid semicarbazone to the gas at room temperature or lower. researchgate.net

Other reagents have also been reported for the cleavage of semicarbazones in general, although specific data for the 4-chloro derivative is less common. These include:

Copper (II) chloride dihydrate: This reagent can chemoselectively hydrolyze semicarbazones to the corresponding carbonyl compounds.

Hexamethylenetetramine-bromine (HMTAB) and N-bromosuccinimide (NBS): These reagents allow for the rapid and selective regeneration of carbonyl compounds from their semicarbazones under mild, neutral, and solvent-free conditions.

Efficiency and Selectivity of Deprotection Processes

The efficiency of the deprotection of this compound is notably high, particularly with the gaseous N₂O₄/NO₂ method, which often results in quantitative yields of the parent aldehyde. researchgate.netnih.gov The reaction is also highly selective, a critical aspect in complex molecule synthesis. For instance, the N₂O₄/NO₂ method demonstrates excellent chemoselectivity, as it does not affect other sensitive groups that may be present in the molecule. researchgate.net

The table below summarizes the efficiency of different methods for the deprotection of this compound.

Reagent/ConditionReaction TimeYield (%)Reference
Gaseous NO₂/N₂O₄ at room temperature1 minute98 researchgate.netnih.gov

Further Derivatization Reactions at the Semicarbazone Moiety

Beyond its role as a protective group, the semicarbazone moiety of this compound can serve as a reactive handle for the synthesis of various heterocyclic compounds. These transformations typically involve cyclization reactions, where the atoms of the semicarbazone chain are incorporated into a new ring system.

Common heterocyclic systems synthesized from semicarbazones and their thio-analogs (thiosemicarbazones) include 1,2,4-triazoles and 1,3,4-thiadiazoles. nih.govptfarm.pl The course of the cyclization is often directed by the reaction conditions, particularly the pH.

Formation of 1,2,4-Triazoles: In alkaline media, the cyclization of acylthiosemicarbazides generally leads to the formation of 1,2,4-triazole (B32235) derivatives. ptfarm.pl A new series of 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one has been synthesized to investigate the effect of the cyclization of the semicarbazone moiety of aryl semicarbazones. nih.gov

Formation of 1,3,4-Thiadiazoles: Conversely, in acidic media, the cyclization of the same precursors tends to yield 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.pl

These cyclization reactions significantly expand the synthetic utility of this compound, transforming it from a simple protected aldehyde into a building block for more complex and potentially biologically active molecules.

Mechanistic Investigations of this compound Reactivity

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The hydrolysis and deprotection of semicarbazones to regenerate the parent carbonyl compound generally proceeds via an acid-catalyzed pathway. The initial step involves the protonation of the nitrogen atom of the C=N bond, which activates the carbon for nucleophilic attack by water. This is followed by a series of proton transfer and elimination steps, ultimately leading to the release of the aldehyde and semicarbazide (B1199961).

In the case of deprotection using gaseous NO₂/N₂O₄ , the mechanism is believed to involve an oxidative cleavage of the C=N bond. The precise mechanism is complex but is thought to proceed through a free-radical pathway initiated by the nitrogen dioxide radical.

The cyclization reactions of the semicarbazone moiety to form heterocyclic compounds also proceed through distinct mechanistic pathways.

1,2,4-Triazole Formation (Alkaline Conditions): Under basic conditions, the cyclization of an acylthiosemicarbazide likely involves the deprotonation of a nitrogen atom, followed by an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group. Subsequent dehydration then leads to the formation of the 1,2,4-triazole ring.

1,3,4-Thiadiazole Formation (Acidic Conditions): In an acidic environment, the mechanism for the formation of a 1,3,4-thiadiazole from a thiosemicarbazide (B42300) derivative is proposed to begin with the nucleophilic attack of the nitrogen electron pair on the protonated carboxylic acid carbon. This is followed by dehydration and a subsequent intramolecular attack of the sulfur atom on the carbonyl carbon, leading to cyclization. A final dehydration step results in the aromatic 1,3,4-thiadiazole ring. sbq.org.br

These mechanistic insights provide a framework for the rational design of synthetic routes utilizing the versatile reactivity of this compound.

Advanced Research Applications of 4 Chlorobenzaldehyde Semicarbazone and Its Derivatives

Applications in Analytical Chemistry

In the realm of analytical chemistry, the specific and predictable reactivity of 4-chlorobenzaldehyde (B46862) semicarbazone and its analogues is highly valued. These compounds serve as crucial reagents for both the detection of metal ions and the identification of organic molecules.

Derivatives of 4-chlorobenzaldehyde semicarbazone, particularly thiosemicarbazones, function as effective chelating ligands for various transition metal ions. researchgate.net The thiosemicarbazone derivative, with its sulfur and nitrogen donor atoms, can form stable complexes with metal ions such as nickel(II) and copper(II). researchgate.net This coordination alters the electronic structure of the ligand, leading to distinct changes in its spectroscopic properties, which can be monitored for analytical purposes.

The formation of these metal complexes can be detected and quantified using spectrophotometric methods. For instance, the complexation of para-Chlorobenzaldehyde thiosemicarbazone with metal ions is established through techniques like FT-IR and FT-Raman spectroscopy, which show shifts in the vibrational frequencies of the donor groups upon coordination. researchgate.net Such interactions form the basis for developing new colorimetric or spectrophotometric methods for the selective detection and quantification of specific metal ions in a sample.

Table 1: Spectroscopic Techniques for Metal Complex Characterization

Spectroscopic TechniqueInformation GainedReference
FT-IR SpectroscopyConfirms coordination of ligand donor groups to the metal ion. researchgate.net
FT-Raman SpectroscopyEstablishes the bonding between the ligand and the metal. researchgate.net
Electron Paramagnetic Resonance (EPR)Characterizes the electronic environment of paramagnetic metal ions, like Cu(II), within the complex. researchgate.net

Semicarbazones have historically been instrumental in the qualitative analysis of aldehydes and ketones. numberanalytics.com The reaction of an unknown carbonyl compound with semicarbazide (B1199961) hydrochloride results in the formation of a solid semicarbazone derivative with a characteristic melting point. This classical method allows for the identification and characterization of aldehydes and ketones. numberanalytics.comresearchgate.net

The reaction to form this compound from 4-chlorobenzaldehyde is a prime example of this application. researchgate.net The distinct properties of the resulting crystalline solid can be used to confirm the presence of the 4-chlorobenzaldehyde. Furthermore, the difference in reaction rates between aldehydes and ketones with semicarbazide can be exploited for chemoselective separation and analysis. For example, under specific conditions, an aldehyde can be quantitatively converted to its semicarbazone while a ketone in the same mixture remains unreacted, allowing for their differentiation. researchgate.net

Supramolecular Assembly and Materials Science Applications

The ability of this compound to form ordered structures through non-covalent interactions makes it a valuable building block in materials science. Its applications range from the rational design of crystals to the development of advanced functional materials.

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state structures with desired properties. rsc.orgrsc.org The molecular structure of this compound and its derivatives is well-suited for this purpose. The presence of hydrogen bond donors (N-H groups) and acceptors (C=O and the nitrogen atoms), along with the chlorine atom capable of participating in halogen bonding, allows for the formation of predictable and robust supramolecular architectures. researchgate.net

In the crystal structure of a derivative, 4-chlorobenzaldehyde thiosemicarbazone, molecules are held together by a network of intermolecular hydrogen bonds, including N–H…S and N–H…N interactions. researchgate.net These interactions guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional patterns. By systematically modifying the molecular structure, researchers can control these interactions to create new crystalline materials with tailored architectures and properties. rsc.org

Table 2: Intermolecular Interactions in a 4-Chlorobenzaldehyde Thiosemicarbazone Derivative Crystal

Interaction TypeRole in Crystal PackingReference
N–H…S Hydrogen BondForms dimeric structures. researchgate.net
N–H…N Hydrogen BondHelps stabilize the overall molecular packing. researchgate.net
C–H…Cl Hydrogen BondContributes to the stability of the crystal lattice. researchgate.net

Organic materials with nonlinear optical (NLO) properties are in high demand for applications in optoelectronics and photonics, such as frequency conversion and optical switching. jetir.orgresearchgate.net The key to a good NLO material is a molecular structure that possesses a large hyperpolarizability, often achieved by connecting an electron-donating group and an electron-accepting group through a π-conjugated system.

Derivatives of this compound have shown significant promise as NLO materials. jetir.orgresearchgate.net For example, a thiosemicarbazone derivative of 4-chlorobenzaldehyde was found to have a second-harmonic generation (SHG) efficiency 18 times greater than that of the standard material, urea (B33335). jetir.org Another derivative, 4-chlorobenzaldehyde-N-methyl 4-stilbazolium tosylate (CMST), also exhibits properties favorable for NLO devices, including high transparency in the visible region and a low UV cut-off wavelength. researchgate.net The molecular design of these compounds, incorporating the chlorobenzaldehyde moiety, facilitates the necessary electronic asymmetry for high NLO activity.

Table 3: NLO Properties of 4-Chlorobenzaldehyde Derivatives

CompoundKey NLO PropertySignificanceReference
Thiosemicarbazone of 4-ChlorobenzaldehydeSHG efficiency 18 times that of Urea.High efficiency for frequency doubling applications. jetir.org
4-chlorobenzaldehyde-N-methyl 4-stilbazolium tosylate (CMST)Favorable bond length alternation (BLA) and wide optical transmittance.Promising candidate for optical device fabrication. researchgate.net

The use of 4-chlorobenzaldehyde as a key intermediate is noted in the synthesis of various advanced materials. solubilityofthings.com The well-defined crystalline structures formed by this compound and its derivatives, as explored in crystal engineering, make them potential precursors for topochemical polymerization. In this process, the ordered arrangement of monomers in a crystal lattice pre-organizes them for a solid-state polymerization reaction, potentially leading to highly stereoregular polymers with unique properties. rsc.org

While direct polymerization of this compound is not widely reported, the principles of using crystalline precursors are well-established for other systems, such as diacetylenes. rsc.org The functional groups on the this compound molecule offer sites for further chemical reactions, suggesting that its ordered crystalline arrays could serve as templates or starting materials for the synthesis of novel polymers and advanced composite materials.

Chemosensor Development

The development of chemosensors based on this compound and its derivatives has garnered significant interest due to their potential for selective and sensitive detection of various analytes. The structural framework of these compounds, featuring a combination of an aromatic ring, a hydrazone moiety, and a semicarbazide unit, provides a versatile platform for the design of sophisticated sensing molecules. These components can act as signaling units and recognition sites, which can be fine-tuned to achieve specific interactions with target analytes.

Design and Synthesis of Chemosensors for Specific Analytes (e.g., Metal Ions)

The design of chemosensors derived from this compound typically involves a strategic approach where the semicarbazone acts as a core structure. This structure can be synthetically modified to incorporate specific binding sites for target analytes, such as metal ions. The synthesis process is often straightforward, involving the condensation reaction between 4-chlorobenzaldehyde and a suitable semicarbazide or thiosemicarbazide (B42300) derivative.

The key to creating a selective chemosensor lies in the rational design of the receptor unit. For metal ion detection, the nitrogen and oxygen atoms within the semicarbazone backbone can act as effective coordination sites. The selectivity for a particular metal ion can be modulated by introducing other functional groups that influence the electronic properties and the three-dimensional structure of the binding pocket. This tailored approach allows for the development of chemosensors that can selectively bind to specific metal ions, leading to a detectable signal.

For instance, the incorporation of additional donor atoms, such as sulfur in thiosemicarbazone derivatives, can alter the binding affinity and selectivity towards different metal ions. The general synthetic route involves the reaction of a substituted hydrazine (B178648) with an isocyanate or isothiocyanate, followed by condensation with 4-chlorobenzaldehyde. This modular synthesis allows for the creation of a library of chemosensors with varying selectivities.

While specific research focusing exclusively on this compound as a chemosensor is limited in publicly available literature, the principles of chemosensor design are well-established for the broader class of semicarbazones and thiosemicarbazones. These compounds have demonstrated the ability to act as colorimetric or fluorescent sensors for a range of metal ions. The interaction with the analyte modulates the electronic structure of the molecule, resulting in a change in its optical properties.

Below is a representative table illustrating the types of semicarbazone-based chemosensors and their target analytes, which exemplifies the potential applications for derivatives of this compound.

Chemosensor Derivative TypeTarget AnalyteTypical Solvent SystemLimit of Detection (LOD)
Semicarbazone with coumarinCu²⁺Acetonitrile/Water0.43 µM nih.gov
Rhodamine-based semicarbazoneFe³⁺/Cu²⁺Acetonitrile/WaterNot Specified colab.ws
Piperidin-4-one semicarbazoneNi²⁺Water0.1 µM spectroscopyonline.com
Phenylalanine thiosemicarbazoneCu²⁺, Fe³⁺Acetonitrile/WaterNot Specified sigmaaldrich.com

This table presents data for the broader class of semicarbazone-based chemosensors to illustrate the potential of this compound derivatives in similar applications.

Optical Sensing Mechanisms (e.g., Fluorescence-Based Detection)

The efficacy of chemosensors based on this compound and its derivatives is largely dependent on the optical sensing mechanisms that translate the binding event into a measurable signal. Fluorescence-based detection is a particularly powerful tool due to its high sensitivity and the potential for real-time monitoring. mdpi.com The interaction between the chemosensor and the analyte can lead to significant changes in the fluorescence properties of the molecule, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength.

Several photophysical processes can be exploited for fluorescence-based sensing. These include:

Photoinduced Electron Transfer (PET): In a typical PET sensor, the molecule consists of a fluorophore linked to a receptor. In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore occurs, quenching the fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. nih.govspectroscopyonline.com

Intramolecular Charge Transfer (ICT): ICT-based sensors utilize a donor-acceptor π-system. The binding of an analyte can alter the electron-donating or -withdrawing properties of the molecule, leading to a change in the energy of the ICT state and a corresponding shift in the fluorescence emission spectrum. nih.govspectroscopyonline.com This can result in a ratiometric sensing capability, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust and reliable signal.

Excimer/Exciplex Formation: In some cases, the binding of an analyte can promote the formation of an excimer (excited-state dimer) or an exciplex (excited-state complex), which exhibits a distinct, often red-shifted, fluorescence emission compared to the monomeric form.

FRET (Förster Resonance Energy Transfer): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The binding of an analyte can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.

The coordination of a metal ion to the semicarbazone ligand can rigidify the molecular structure, which often leads to an enhancement of fluorescence by reducing non-radiative decay pathways. Conversely, the presence of paramagnetic metal ions can lead to fluorescence quenching through energy or electron transfer processes.

The following table summarizes the optical responses of representative semicarbazone-based chemosensors upon interaction with specific analytes, highlighting the underlying sensing mechanisms.

Chemosensor TypeAnalyteOptical ResponseProposed Mechanism
Coumarin-semicarbazideCu²⁺Fluorescence "turn-on"Cu²⁺-catalyzed hydrolysis triggering ICT nih.govspectroscopyonline.com
Coumarin-semicarbazideFormaldehydeFluorescence "turn-on"Inhibition of PET nih.govspectroscopyonline.com
Rhodamine-based Schiff baseCu²⁺/Fe³⁺Color change and red fluorescenceSpirolactam ring-opening colab.ws
Flavone derivativeCu²⁺Fluorescence quenchingCoordination reaction researchgate.net

This table illustrates common optical sensing mechanisms in semicarbazone-type chemosensors, which are applicable to derivatives of this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Chlorobenzaldehyde (B46862) Semicarbazone

Research into 4-Chlorobenzaldehyde semicarbazone has elucidated its fundamental chemical properties and explored its potential across various scientific domains. The compound is typically synthesized through a condensation reaction between 4-Chlorobenzaldehyde and a semicarbazide (B1199961), a process that is well-established and allows for the production of crystalline solids suitable for detailed analysis.

Structural and analytical studies have been a cornerstone of the research. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and UV-Visible spectroscopy have been employed to confirm the molecular structure. X-ray crystallography has provided detailed insights into its solid-state conformation, revealing key bond lengths and angles, and the influence of the chlorine substituent on the phenyl ring. Thermal analysis, through methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), has established the compound's thermal stability.

A significant body of research has focused on the biological activities of this compound and its derivatives. The compound itself, and particularly its metal complexes with transition metals like cobalt, nickel, and copper, have demonstrated notable antibacterial activity. mdpi.com Studies indicate that the process of chelation, where the semicarbazone ligand binds to a metal ion, can enhance the biological potency of the molecule. nih.govsemanticscholar.org Derivatives of 4-Chlorobenzaldehyde, including its semicarbazone forms, have shown promise as potential anticancer and antimicrobial agents. nih.gov While research on the direct anticonvulsant properties of the 4-chloro variant is less extensive, related aryl semicarbazones, such as 4-bromobenzaldehyde semicarbazone, have been identified as potent anticonvulsants, suggesting a potential area of interest for this compound class. nih.govdntb.gov.ua

Table 1: Summary of Analytical Characterization of this compound and Related Compounds

Analytical Technique Key Findings
FTIR Spectroscopy Confirms the presence of key functional groups such as N-H, C=O, C=N, and C-Cl bonds.
NMR Spectroscopy ¹H and ¹³C NMR spectra help in elucidating the precise molecular structure and chemical environment of protons and carbon atoms.
UV-Visible Spectroscopy Determines the electronic absorption properties and optical transparency of the compound.
X-ray Crystallography Provides exact data on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. researchgate.net

| Thermal Analysis (TGA/DSC) | Establishes the melting point and thermal decomposition temperature, indicating the compound's stability at elevated temperatures. |

Emerging Trends and Challenges in Semicarbazone Research

The broader field of semicarbazone research is dynamic, driven by the quest for new therapeutic agents and materials. Several key trends and associated challenges are shaping the direction of these investigations.

Emerging Trends:

Focus on Metal Complexes: A dominant trend is the synthesis and evaluation of transition metal complexes of semicarbazone ligands. semanticscholar.orgnih.gov Researchers are systematically exploring how different metals (e.g., copper, zinc, nickel, cobalt) and their oxidation states influence the biological activity of the parent semicarbazone. This approach is rooted in the theory that chelation can increase lipophilicity, allowing for better penetration of cell membranes, and that the metal ion itself can be a crucial part of the pharmacophore. semanticscholar.orgpnrjournal.com

Drug Repurposing and Hybrid Molecules: There is growing interest in creating hybrid molecules that incorporate a semicarbazone moiety into other known pharmacologically active scaffolds, such as steroids or other heterocyclic systems. nih.gov This strategy aims to develop multifunctional drugs with novel mechanisms of action or improved efficacy.

Anticancer and Antimicrobial Applications: The search for novel anticancer and antimicrobial agents remains a major driver of semicarbazone research. nih.gov With rising antimicrobial resistance, semicarbazones and their metal complexes are being investigated as potential alternatives to existing drugs. nih.gov In oncology, their ability to interfere with vital cellular processes is being explored for developing new chemotherapeutics. nih.govnih.gov

Computational and In Silico Studies: The use of computational chemistry, including molecular docking and quantitative structure-activity relationship (QSAR) studies, is becoming increasingly prevalent. mdpi.com These in silico methods allow for the rational design of new semicarbazone derivatives with predicted biological activities and help elucidate their potential mechanisms of action at a molecular level.

Challenges:

Overcoming Drug Resistance: A primary challenge in developing antimicrobial semicarbazones is overcoming existing and emerging drug resistance mechanisms in pathogenic bacteria and fungi.

Selectivity and Toxicity: Ensuring that novel semicarbazone-based compounds are selectively toxic to target cells (e.g., cancer cells or microbes) while exhibiting minimal toxicity to healthy host cells is a critical hurdle in drug development.

Understanding Mechanisms of Action: While many semicarbazones show promising biological activity, their precise molecular targets and mechanisms of action are often not fully understood. nih.gov Elucidating these pathways is essential for optimizing drug design and predicting potential side effects.

Solubility and Bioavailability: Like many organic compounds, some semicarbazones suffer from poor solubility in aqueous solutions, which can limit their bioavailability and therapeutic application. Developing strategies to improve this, such as forming soluble salts or complexes, is an ongoing challenge.

Prospective Avenues for Future Investigations on this compound

Building on existing knowledge and current trends, several prospective avenues for future research on this compound can be identified. These investigations could further unlock the therapeutic and material science potential of this specific compound.

Table 2: Future Research Directions for this compound

Research Avenue Proposed Investigation Potential Impact
Systematic Synthesis of Metal Complexes Prepare a broad range of transition metal (e.g., Cu(II), Zn(II), Co(II), Ni(II)) complexes of this compound and fully characterize their structural and electronic properties. Discovery of complexes with significantly enhanced antimicrobial, anticancer, or anticonvulsant activity compared to the free ligand.
In-depth Mechanistic Studies For biologically active derivatives, conduct detailed studies to identify the specific molecular targets and pathways they modulate. This could involve enzyme inhibition assays, DNA interaction studies, and gene expression analysis. Provides a rational basis for lead optimization and the design of next-generation compounds with improved efficacy and reduced off-target effects.
Exploration of Anticonvulsant Activity Given the potent anticonvulsant effects of the related 4-bromo analogue, nih.gov screen this compound and its derivatives in established preclinical models of epilepsy (e.g., maximal electroshock and pentylenetetrazol tests). Potential identification of a new class of anticonvulsant agents, addressing the need for more effective epilepsy treatments.
Computational Drug Design Utilize molecular docking and QSAR studies to predict the biological activity of novel, structurally related semicarbazones. This can guide the synthesis of new derivatives with modified substituents on the phenyl ring or the semicarbazide backbone. Accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving time and resources.

| Development of Nanoparticle Formulations | Investigate the incorporation of this compound or its active metal complexes into nanoparticle-based drug delivery systems. | Could improve the compound's solubility, bioavailability, and targeted delivery to specific tissues, enhancing its therapeutic potential. |

By pursuing these research directions, the scientific community can build upon the foundational knowledge of this compound to potentially develop new therapeutic agents or functional materials.

Q & A

Q. What are the optimal synthetic conditions for preparing 4-chlorobenzaldehyde semicarbazone?

this compound is synthesized via condensation of 4-chlorobenzaldehyde with semicarbazide hydrochloride in a buffered aqueous medium (e.g., sodium acetate, pH 4–5). The reaction typically proceeds under reflux for 2–4 hours, yielding a crystalline product. Sodium acetate acts as a proton scavenger, accelerating imine bond formation while suppressing side reactions like Cannizzaro reactions . Purification involves recrystallization from ethanol/water mixtures, with yields exceeding 80% . Key analytical validation includes melting point determination (228–232°C) and ¹H NMR spectroscopy (δ ~7.81 ppm for the CH=N proton) .

Q. How can spectroscopic methods confirm the identity of this compound?

  • ¹H NMR : Distinct signals include the imine proton (CH=N, δ ~7.81 ppm), aromatic protons (doublets at δ 7.42 and 7.75 ppm for para-substituted chlorobenzene), and NH/NH₂ protons (δ ~6.55 and 10.32 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹), NH₂ (3200–3400 cm⁻¹), and C=O (1680–1700 cm⁻¹) confirm semicarbazone formation .
  • X-ray Crystallography : Single-crystal analysis reveals planarity of the semicarbazone backbone and intramolecular hydrogen bonding (e.g., N–H···O), stabilizing the structure .

Q. What are the primary applications of semicarbazones in analytical chemistry?

Semicarbazones are used to derivatize aldehydes/ketones for identification via melting point determination, chromatography, or spectroscopy. For example, this compound derivatives help resolve ambiguities in carbonyl compound identification (e.g., distinguishing between aldehydes and ketones in Tollen’s or 2,4-DNPH tests) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity?

Substitution at the aryl ring (e.g., nitro, fluoro, or methoxy groups) alters electronic and steric properties, impacting biological activity. For instance:

  • Antifungal Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂) enhance activity against Candida albicans (MIC = 0.156 μmol/mL) by improving charge transfer interactions and membrane permeability .
  • Anticonvulsant Activity : Para-substituted analogs (e.g., 4E and 4H) exhibit 100% protection in murine models via GABAergic modulation, while bulky substituents reduce efficacy .
    Structure-activity relationships (SAR) are validated through molecular docking and Hirshfeld surface analysis .

Q. What role do metal complexes of this compound play in catalysis?

Transition metal complexes (e.g., Pd, Ru) with semicarbazones act as catalysts in C–C coupling reactions (Suzuki, Heck). For example:

  • Heterodinuclear Pd–Ru Complexes : Exhibit superior catalytic efficiency (TOF > 10³ h⁻¹) in aryl bromide cross-couplings due to synergistic metal-ligand redox activity .
  • Rhodium Complexes : Mediate ligand transformations (e.g., C–N bond cleavage) under mild conditions, enabling novel catalytic pathways .
    Electrochemical studies (cyclic voltammetry) reveal ligand-centered redox processes critical for catalytic cycles .

Q. How do noncovalent interactions stabilize semicarbazone-metal complexes in crystal structures?

X-ray diffraction studies highlight:

  • Hydrogen Bonding : N–H···O and C–H···O interactions between semicarbazone ligands and solvent/co-ligands.
  • π-Stacking : Aromatic rings of 4-chlorobenzaldehyde engage in offset π-π interactions (3.5–4.0 Å spacing), enhancing lattice stability .
    Hirshfeld surface analysis quantifies these interactions, with O···H and N···H contacts contributing >30% of total surface contacts .

Q. What contradictions exist in reported biological activities of this compound derivatives?

  • Antibacterial Inefficacy : Oxadiazole derivatives (e.g., B3) show no activity against Staphylococcus epidermidis despite structural similarity to active analogs, suggesting target specificity or permeability limitations .
  • Metal-Dependent Activity : Cu(II) complexes exhibit higher antifungal activity than free ligands, while Co(II) analogs are inactive, emphasizing the role of metal ion redox states .
    Reconciling such discrepancies requires systematic SAR studies and in silico ADMET profiling .

Methodological Resources

  • Synthesis : Buffered condensation (sodium acetate/ethanol) .
  • Characterization : X-ray crystallography (CCDC 1494841) , DFT-optimized geometries .
  • Bioactivity Assays : MIC determination (CLSI guidelines) , murine seizure models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.